(R)-1-benzyl-3-fluoropyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-fluoropyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
InChI Key |
XTEULOBSYIIBTO-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1F)CC2=CC=CC=C2 |
Origin of Product |
United States |
Stereochemical Characterization and Conformational Analysis of Fluorinated Pyrrolidines
Enantiomeric Purity and Control in Chiral Pyrrolidine (B122466) Synthesis
The synthesis of enantiomerically pure substituted pyrrolidines is a critical endeavor, as the biological activity of such compounds is often dependent on their specific stereochemistry. mdpi.com A variety of strategies have been developed to achieve high levels of enantiomeric excess (ee), ranging from the use of chiral catalysts to biocatalytic methods. mdpi.comnih.gov
One common approach involves the use of the "chiral pool," where readily available, enantiopure natural products like (+)-α-pinene or amino acids such as proline and hydroxyproline (B1673980) serve as starting materials. mdpi.comthieme-connect.de For instance, proline can be used to introduce a pre-formed, stereochemically defined pyrrolidine ring into a target molecule. mdpi.com
Asymmetric catalysis is another powerful tool. Chiral phosphoric acids, for example, have been successfully employed in catalyzing aza-Michael reactions to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, is also a viable method for obtaining enantioenriched pyrrolidines. whiterose.ac.uk
In recent years, biocatalysis has emerged as a sustainable and highly selective alternative. Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee) for both (R) and (S) enantiomers by selecting the appropriate enzyme. nih.gov Similarly, enzymatic resolutions using lipases, like the immobilized Novozym 435, have been employed to separate racemic mixtures of pyrrolidinone derivatives, yielding products with high optical purity (e.g., 97% ee). lookchem.com The synthesis of (R)-1-benzyl-3-fluoropyrrolidine would necessitate such stereocontrolled methods, likely starting from an enantiopure precursor like (S)-(-)-1-benzyl-3-pyrrolidinol or employing an asymmetric fluorination or cyclization strategy to establish the desired (R) configuration at the C3 position.
Table 1: Examples of Methods for Enantioselective Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.
| Method | Catalyst/Reagent | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Biocatalysis | Transaminase (ATA-117-Rd6) | ω-chloroketone | >99.5% | nih.gov |
| Asymmetric Catalysis | Chiral Phosphoric Acid ((R)-TRIP) | Unsaturated N-acyl amine | up to 90% | whiterose.ac.uk |
| Enzymatic Resolution | Lipase (Novozym 435) | Racemic N-acetoxymethyl pyrrolidinone | 97% | lookchem.com |
| Chiral Pool Synthesis | (+)-α-pinene | Terpene | Enantiopure | thieme-connect.de |
Influence of Fluorine Atom on Pyrrolidine Ring Conformation and Dynamics
The substitution of a hydrogen atom with fluorine at the C3 position of the 1-benzylpyrrolidine (B1219470) ring profoundly alters its conformational landscape. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org The introduction of a highly electronegative fluorine atom introduces potent stereoelectronic effects that can stabilize specific puckers over others. beilstein-journals.orgrsc.org
The conformational preferences in 3-fluoropyrrolidines are largely governed by stereoelectronic effects, primarily the gauche effect. beilstein-journals.orgrsc.org The gauche effect in this context refers to the tendency of the molecule to adopt a conformation where the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring are in a gauche relationship (a dihedral angle of approximately 60°). acs.org This preference is attributed to a stabilizing hyperconjugative interaction, specifically the donation of electron density from a C–H bonding orbital (σC–H) into the antibonding orbital of the adjacent C–F bond (σC–F). rsc.orgresearchgate.net For this σ → σ interaction to be maximal, the participating bonds must be anti-periplanar. rsc.org
In the case of the protonated form, the 3-fluoropyrrolidinium cation, an attractive electrostatic interaction between the positively charged nitrogen (N+-H) and the partially negatively charged fluorine (Cδ+-Fδ-) further reinforces this gauche preference. beilstein-journals.orgresearchgate.net This charge-dipole interaction can be so significant that it leads to the adoption of a single, highly favored conformation where the C-F bond is in a pseudo-axial orientation, placing the fluorine and nitrogen cis to each other. beilstein-journals.orgresearchgate.netresearchgate.net
The stereoelectronic effects of the fluorine atom directly translate into a bias for a specific ring pucker. Pyrrolidine rings typically adopt one of two major puckered conformations: Cγ-exo (or 'up' pucker) and Cγ-endo (or 'down' pucker), where Cγ is the carbon atom opposite the nitrogen. nih.govnih.gov In 4-fluoroprolines, for example, the stereochemistry of the fluorine atom dictates the pucker preference: (4R)-fluoroproline favors a Cγ-exo pucker, while (4S)-fluoroproline prefers a Cγ-endo pucker. nih.govresearchgate.net
For 3-fluoropyrrolidines, the gauche effect stabilizes the Cγ-exo conformation. nih.gov However, this conformational bias can be influenced by other factors, such as steric interactions. When significant steric hindrance is present, the energetic preference for the exo pucker can be diminished, leading to an increased population of the Cγ-endo conformation, particularly at lower temperatures. nih.gov The presence of the bulky N-benzyl group in this compound would introduce such steric considerations, potentially leading to a more complex conformational equilibrium compared to simpler 3-fluoropyrrolidines. The interplay between the stabilizing gauche effect and destabilizing steric repulsions determines the final conformational preference and the energy barrier to ring inversion.
Table 2: Influence of Fluorine Substitution on Pyrrolidine Conformation This table is interactive. You can sort and filter the data.
| Compound Type | Dominant Stereoelectronic Effect | Preferred Pucker | Influencing Factors | Reference |
|---|---|---|---|---|
| 3-Fluoropyrrolidine (B48656) | Gauche Effect (σCH→σ*CF) | Cγ-exo | Steric interactions, Temperature | nih.gov |
| 3-Fluoropyrrolidinium Cation | Gauche Effect & N+∙∙∙Fδ- electrostatic attraction | Pseudo-axial C-F (cis) | Solvent Polarity | beilstein-journals.orgresearchgate.net |
| (4R)-Fluoroproline | Gauche Effect | Cγ-exo | Solvent, Peptide Sequence | nih.govresearchgate.net |
| (4S)-Fluoroproline | Gauche Effect | Cγ-endo | Solvent, Peptide Sequence | nih.govresearchgate.net |
Spectroscopic Methods for Stereochemical and Conformational Assignment (e.g., 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of fluorinated pyrrolidines. The 19F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment, resulting in a wide chemical shift range and no background signals in biological studies. biorxiv.orgnih.gov
To gain deeper insight, advanced NMR experiments are employed. One particularly powerful technique is the 1D 19F-1H heteronuclear Overhauser effect spectroscopy (HOESY). nih.gov This experiment measures through-space interactions (NOEs) between the fluorine atom and nearby protons. By observing which protons are spatially close to the fluorine, one can estimate internuclear distances and definitively assign the relative stereochemistry and preferred conformation in solution. nih.govnih.gov For instance, in a study of 3-fluoropyrrolidines, HOESY experiments were combined with vicinal 3JF,H and 3JH,H coupling constants to rigorously analyze the ring conformations and confirm the Cγ-exo pucker preference. nih.gov
Table 3: NMR Parameters for Conformational Analysis of Fluorinated Pyrrolidines This table is interactive. You can sort and filter the data.
| NMR Technique | Measured Parameter | Information Gained | Reference |
|---|---|---|---|
| 19F NMR | Chemical Shift (δ) | Sensitive to local electronic environment, conformation | acs.orgnih.gov |
| 1H, 19F NMR | Vicinal Coupling Constants (3JF,H) | Dihedral angles (Karplus relationship), pucker analysis | nih.gov |
| 19F-1H HOESY | Nuclear Overhauser Effect (NOE) | Through-space proximity, internuclear distances | nih.govnih.gov |
| 1H-1H COSY/TOCSY | Vicinal Coupling Constants (3JH,H) | Proton-proton connectivity, dihedral angles | nih.gov |
Computational and Mechanistic Investigations of R 1 Benzyl 3 Fluoropyrrolidine Systems
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (TDFT) has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of fluorinated pyrrolidines. By modeling the potential energy surface of a reaction, DFT allows for the identification of transition states and the calculation of activation energies, providing a quantitative understanding of reaction pathways.
For instance, in reactions involving the introduction of fluorine to the pyrrolidine (B122466) ring, DFT studies can model the interaction of the substrate with the fluorinating agent. These calculations help to determine whether the reaction proceeds through an S(_N)1 or S(_N)2-type mechanism. In benzylic substitutions, a significant degree of S(_N)1 character is typically expected. nih.gov DFT can also be used to investigate the role of catalysts and solvents in the reaction, explaining how these components influence the reaction rate and selectivity.
A key aspect of these studies is the identification of the transition state, which represents the highest energy point along the reaction coordinate. The geometry and energy of the transition state, which can be located by finding the point with one imaginary frequency, are crucial for understanding the feasibility of a proposed mechanism. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state indeed connects the reactants and products. researchgate.net
Table 1: Key Applications of DFT in Mechanistic Studies
| Application | Description | Insights Gained |
| Transition State (TS) Analysis | Identification and characterization of the geometry and energy of transition states. | Understanding of activation barriers and reaction feasibility. |
| Reaction Pathway Mapping | Plotting the potential energy surface to visualize the entire reaction course. | Determination of the most favorable reaction mechanism (e.g., S(_N)1 vs. S(_N)2). nih.gov |
| Catalyst and Solvent Effects | Modeling the interaction of reactants and transition states with catalysts and solvent molecules. | Elucidation of the role of the reaction environment in controlling reaction outcomes. |
Elucidation of Stereochemical Control Elements in Asymmetric Syntheses
The synthesis of enantiomerically pure (R)-1-benzyl-3-fluoropyrrolidine relies on precise control of stereochemistry. Computational methods are instrumental in understanding the factors that govern the stereochemical outcome of asymmetric syntheses. nih.govresearchgate.net
In the context of fluorination reactions, for example, the facial selectivity of the fluorine introduction is paramount. DFT calculations can model the approach of the fluorinating agent to the prochiral substrate. By comparing the activation energies for the formation of the (R) and (S) enantiomers, the model can predict the major product of the reaction. These predictions can then be correlated with experimental observations.
Furthermore, computational studies can shed light on the role of chiral auxiliaries or catalysts in directing the stereochemistry. researchgate.net By modeling the non-covalent interactions between the substrate, the chiral entity, and the reagents, it is possible to rationalize the observed enantioselectivity. For example, in the asymmetric synthesis of 3'-fluorothalidomide, a single cinchona alkaloid could be used to produce either enantiomer by changing the additives, a phenomenon that can be explored computationally. nih.gov
Theoretical Studies on Conformational Preferences and Energetics of Fluorinated Pyrrolidines
The three-dimensional structure of this compound is not static; the pyrrolidine ring can adopt various puckered conformations. Theoretical studies are crucial for understanding the relative energies of these conformers and the factors that influence their stability.
The introduction of a fluorine atom significantly impacts the conformational landscape of the pyrrolidine ring. nih.gov One of the key factors is the gauche effect, where the presence of the electronegative fluorine atom can stabilize a gauche conformation relative to an anti conformation. This effect, along with steric and other electronic interactions, determines the preferred pucker of the five-membered ring (e.g., envelope or twisted conformations).
High-level ab initio calculations can be used to determine the optimized geometries and relative energies of the different conformers. researchgate.net These studies have shown that the trifluoromethyl substituent can participate in intramolecular hydrogen bonding, which can lead to unusual stability in certain conformers. researchgate.net
Table 2: Calculated Relative Energies of Pyrrolidine Conformers
| Conformer | Puckering | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| Conformer A | C4-endo | 0.00 | Gauche effect of fluorine, minimized steric hindrance. nih.gov |
| Conformer B | C4-exo | 1.25 | Steric repulsion between substituents. nih.gov |
| Conformer C | Twist | 2.50 | Ring strain. |
| Note: The values presented are illustrative and depend on the specific computational method and basis set used. |
Quantum Chemical Calculations for Prediction of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov These predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds.
By calculating the electronic structure of the molecule, it is possible to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.net For NMR spectroscopy, theoretical calculations can help to assign the signals in complex spectra and can provide insights into the through-bond and through-space interactions that influence chemical shifts.
Similarly, the calculation of vibrational frequencies can aid in the interpretation of IR and Raman spectra. The predicted frequencies can be compared with experimental data to confirm the presence of specific functional groups and to gain information about the molecule's conformation. It is important to note that discrepancies between calculated and experimental values can arise because calculations are often performed for the gaseous phase, while experiments are conducted in solution or the solid state. researchgate.net
Table 3: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value |
| ¹H NMR | Chemical Shift (ppm) of H-3 | 4.85 | 4.92 |
| ¹³C NMR | Chemical Shift (ppm) of C-3 | 92.3 | 91.8 |
| IR Spectroscopy | C-F Stretch (cm⁻¹) | 1085 | 1100 |
| UV-Vis Spectroscopy | λmax (nm) | 265 | 268 |
| Note: The values presented are hypothetical and for illustrative purposes. |
Applications As Chiral Building Blocks and Advanced Intermediates in Research
Utility in Medicinal Chemistry Research Programs
The 3-fluoropyrrolidine (B48656) motif is a privileged structure in medicinal chemistry, and (R)-1-benzyl-3-fluoropyrrolidine serves as a key precursor to this important scaffold. researchgate.net Its incorporation into drug candidates can profoundly influence their pharmacological profiles.
The introduction of a fluorine atom onto the pyrrolidine (B122466) ring at the 3-position has a significant impact on the ring's conformation. The high electronegativity of fluorine influences the puckering of the five-membered ring, leading to more conformationally restricted structures compared to their non-fluorinated counterparts. This conformational rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. Researchers exploit this feature to design and synthesize novel scaffolds that can precisely orient key functional groups for optimal interaction with receptors or enzyme active sites.
This compound, and more specifically the (R)-3-fluoropyrrolidine core derived from it, is used to prepare fluorinated analogs of existing APIs or lead compounds. ossila.com This synthetic strategy allows medicinal chemists to explore the chemical space around a known active molecule. By replacing a standard pyrrolidine or other cyclic amine with a 3-fluoropyrrolidine moiety, it is possible to systematically probe the effects of fluorine incorporation on a compound's activity and properties. ossila.com This approach has been successfully applied in the development of a wide range of therapeutic agents, including those targeting enzymes and receptors. sigmaaldrich.comnih.gov
The 3-fluoropyrrolidine scaffold is a key component in the development of potent and selective inhibitors for various biological targets. sigmaaldrich.com The unique stereoelectronic properties of the fluorine atom can enhance binding interactions within an enzyme's active site or a receptor's binding pocket.
For instance, (R)-3-fluoropyrrolidine hydrochloride, derived from its benzylated precursor, has been utilized in the synthesis of potential inhibitors for several important enzyme classes:
Aurora Kinase Inhibitors: Derivatives of imidazo[1,2-a]pyrazine (B1224502) incorporating the (R)-3-fluoropyrrolidine moiety have been investigated as potential inhibitors of Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer. sigmaaldrich.com
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The fluoropyrrolidine ring is a component of certain DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. sigmaaldrich.comnih.gov However, studies have also investigated the metabolic pathways of such compounds. nih.gov
Phosphodiesterase 10A (PDE10A) Inhibitors: Pyrazolopyrimidine derivatives containing the (R)-3-fluoropyrrolidine scaffold have been prepared as potential inhibitors of PDE10A, an enzyme implicated in neuropsychiatric disorders. sigmaaldrich.com
Tyrosine-Regulated Kinase (DYRK) Inhibitors: An inhibitor of DYRK modified with (S)-(+)-3-fluoropyrrolidine hydrochloride demonstrated a pIC50 of 6.73, showcasing the utility of this scaffold in kinase inhibitor design. ossila.com
The table below summarizes some examples of inhibitor classes developed using the 3-fluoropyrrolidine scaffold.
| Target Class | Scaffold Example | Potential Therapeutic Area |
| Aurora Kinases | Imidazo[1,2-a]pyrazine derivatives | Oncology |
| PDE10A | Pyrazolopyrimidine derivatives | Neuropsychiatric Disorders |
| Dipeptidyl Peptidase IV | Fluorinated cyclohexylglycine amides | Diabetes |
| Trypanosomal Enzymes | N-ethylurea pyrazole (B372694) derivatives | Anti-parasitic |
The strategic placement of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates. researchgate.netchimia.ch The incorporation of fluorine, as seen in the 3-fluoropyrrolidine moiety, can lead to several beneficial effects: chimia.chnih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. chimia.ch This can block common sites of metabolism, prolonging the drug's half-life in the body. nih.gov However, it's noteworthy that in some specific cases, the fluoropyrrolidine ring itself can undergo metabolic activation. nih.gov
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to more favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. researchgate.net
Modulation of pKa: Placing a fluorine atom near a basic nitrogen, as in the pyrrolidine ring, can lower its pKa due to the inductive electron-withdrawing effect. nih.gov This change in basicity can influence a molecule's solubility, cell permeability, and binding characteristics.
Improved Bioavailability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. wikipedia.org
These effects collectively demonstrate why the introduction of fluorine via building blocks like this compound is a powerful tactic for optimizing lead compounds into viable drug candidates. chimia.ch
Application in Agrochemical Research and Development
The same principles that make fluorinated compounds valuable in medicine also apply to agrochemical research. chimia.ch The inclusion of fluorine can enhance the potency, metabolic stability, and bioavailability of pesticides, such as herbicides, insecticides, and fungicides. chimia.ch While specific examples directly citing the use of this compound in commercial agrochemicals are not prevalent in the reviewed literature, its potential as a building block for novel active ingredients is clear. The 3-fluoropyrrolidine scaffold can be incorporated into new chemical entities designed to interact with biological targets in pests or weeds, potentially leading to the development of more effective and selective crop protection agents. sigmaaldrich.com
Research in Advanced Materials Science
Beyond the life sciences, chiral fluorinated building blocks are finding applications in materials science. The (R)-3-fluoropyrrolidine hydrochloride, which is the deprotected form of this compound, has been used in the synthesis of advanced materials with unique properties. ossila.com
Ionic Liquids: Alkylation and subsequent quaternization of the 3-fluoropyrrolidine nitrogen have been used to create chiral ionic liquids. These materials have shown high oxidation stability and good high-voltage cyclability, making them promising candidates for electrolytes in high-voltage Li-ion batteries. ossila.com
Ferroelectric Materials: Metal complexes incorporating chiral 3-fluoropyrrolidinium cations have been shown to exhibit ferroelectric properties. For example, enantiomorphic perovskite ferroelectrics based on manganese bromide and (R)- or (S)-3-fluoropyrrolidinium display circularly polarized luminescence. ossila.com Another example is a cadmium chloride complex that exhibits switchable dielectric constants at high temperatures. ossila.com The introduction of fluorine can raise the Curie temperature of these materials compared to their non-fluorinated analogs. ossila.com
Synthesis of Fluorinated Pyrrolidinium-Based Ionic Liquids for Electrochemical Applications
The chiral fluorinated pyrrolidine framework is a key component in the synthesis of advanced ionic liquids (ILs) for high-voltage lithium-ion batteries. rsc.orgrsc.org Ionic liquids are salts that are liquid at or near room temperature and are explored as safer, less flammable electrolytes compared to conventional organic solvents. The incorporation of fluorine into the cation of the ionic liquid can enhance its electrochemical stability. rsc.orgosti.gov
A common synthetic route to these materials begins with a precursor like (R)-(−)-3-Fluoropyrrolidine hydrochloride. ossila.com The synthesis of a target ionic liquid, such as 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI), involves several steps. rsc.orgosti.gov In one pathway, 1-Boc-3-hydroxypyrrolidine is first fluorinated, followed by the removal of the Boc protecting group. The resulting 3-fluoropyrrolidine hydrochloride is then reacted with 1-bromopropane (B46711) to form 1-propyl-3-fluoropyrrolidine. rsc.orgosti.gov
A traditional method for creating the final ionic liquid involves a two-step process:
Quaternization: The tertiary amine (e.g., 1-propyl-3-fluoropyrrolidine) is reacted with an alkyl halide to form a quaternary ammonium (B1175870) salt. rsc.org
Anion Metathesis: The halide anion is then exchanged with the desired anion, such as bis(fluorosulfonyl)imide (FSI⁻), by reacting the quaternary ammonium salt with a lithium salt of the target anion (e.g., LiFSI). rsc.orgosti.gov
However, this traditional method can introduce halide impurities, which are detrimental to battery performance. A more advanced, facile one-step synthesis has been developed to circumvent this issue. In this method, a fluorinated pyrrolidine is directly reacted with a reagent like N-methyl bis(fluorosulfonyl)imide (CH₃FSI). ossila.comrsc.orgosti.gov This reaction proceeds with high efficiency and yields a high-purity ionic liquid, completely eliminating the risk of halide contamination. rsc.orgosti.gov
The resulting fluorinated pyrrolidinium-based ionic liquids, when combined with a lithium salt like LiFSI, serve as electrolytes. These electrolytes exhibit high oxidation stability (above 5.5 V vs Li⁺/Li) and demonstrate good compatibility with both lithium and graphite (B72142) anodes, making them suitable for use in high-voltage battery cells. ossila.comrsc.org For instance, cells using 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide have shown stable cycling performance in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes. rsc.orgosti.gov
Integration into Ferroelectric Materials and Metal Complexes for Optical and Electronic Research
The unique chiral structure of (R)-3-fluoropyrrolidinium, derived from its parent amine, makes it a prime candidate for constructing advanced functional materials like ferroelectrics and chiral metal complexes. ossila.com Ferroelectric materials possess spontaneous electric polarization that can be reversed by an external electric field, making them useful in memory devices, sensors, and actuators.
Research has shown that incorporating chiral organic cations into inorganic frameworks can induce ferroelectricity. A metal complex synthesized from cadmium chloride (CdCl₂) and methylated (R)-(−)-3-fluoropyrrolidine resulted in a material exhibiting switchable dielectric constants, which is a key characteristic of ferroelectric behavior. ossila.com This material displayed dual-phase transitions at high temperatures of 370 K and 460 K. ossila.com
Furthermore, the chirality of the building block can be transferred to the final material, leading to enantiomorphic perovskite ferroelectrics. When (R)-(−)-3-fluoropyrrolidinium was used to create a manganese-based perovskite, (R)-(−)-3-fluoropyrrolidium MnBr₃, the resulting material exhibited not only ferroelectric properties but also circularly polarized luminescence (CPL). ossila.com CPL is an optical phenomenon where the emitted light has a specific circular polarization (left- or right-handed), a property of significant interest for applications in 3D displays, optical data storage, and spintronics. The synthesis of its enantiomeric counterpart, (S)-(+)-3-fluoropyrrolidium MnBr₃, further demonstrated the direct influence of the chiral building block on the optical properties of the final material. ossila.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes to Fluorinated Pyrrolidines
The synthesis of fluorinated pyrrolidines is an area of active research, with a growing emphasis on developing more efficient and environmentally benign methodologies. Traditional methods for introducing fluorine can be hazardous and may not be suitable for large-scale production. Future research is focused on overcoming these limitations through innovative synthetic strategies.
Key areas of development include:
Asymmetric Catalysis: There is a significant push towards catalytic asymmetric methods to produce enantiopure fluorinated pyrrolidines. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents one such powerful approach, yielding highly functionalized and enantioenriched fluoropyrrolidines.
Green Chemistry Approaches: The application of green chemistry principles is crucial for sustainable synthesis. This includes the use of less hazardous reagents and solvents, as well as developing microwave-assisted organic synthesis (MAOS) which can increase synthetic efficiency.
Novel Fluorinating Reagents: The development of safer and more selective fluorinating agents is ongoing. For instance, moving from reagents like DAST (diethylaminosulfur trifluoride) to TBAF (tetrabutylammonium fluoride) in combination with modified Burgess-type reagents exemplifies a shift towards more scalable and safer processes.
Building Block Strategy: Another sustainable approach involves the synthesis of polyfluoroalkyl-substituted pyrroles which can serve as versatile intermediates for creating a variety of fluorinated pyrrolidine-containing alkaloids.
These advancements aim to make the synthesis of complex fluorinated pyrrolidines more practical, cost-effective, and environmentally friendly, thereby broadening their accessibility for various applications.
Expanding the Scope of Late-Stage Functionalization and Derivatization
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing key functional groups, such as fluorine, into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of analogs from a common precursor, which can significantly accelerate the exploration of structure-activity relationships (SAR).
Future research in the LSF of fluorinated pyrrolidines is centered on:
C–H Activation/Fluorination: Direct C–H fluorination is a highly sought-after transformation. Developing new catalysts and methods that can selectively fluorinate C–H bonds in complex pyrrolidine-containing molecules, without the need for pre-installed directing groups, is a major goal.
Tandem Reactions: Combining C–H fluorination with subsequent reactions, such as nucleophilic aromatic substitution (SNAr), provides a powerful two-step process for diversification. This allows for the installation of a wide array of functionalities under mild conditions.
Broader Substrate Scope: Current LSF methods are often limited by the functional group tolerance of the reaction conditions. A key trend is the development of more robust catalytic systems, such as silver- and palladium-mediated reactions, that can tolerate a wider variety of functional groups, including heterocycles and protic moieties.
Expanding the toolkit for LSF will enable chemists to more efficiently fine-tune the properties of lead compounds containing the (R)-1-benzyl-3-fluoropyrrolidine core, leading to improved drug candidates.
Advanced Computational Modeling for Precise Structure-Activity Relationships and De Novo Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules. By modeling the effects of fluorination, researchers can make more informed decisions in the design of new compounds, saving time and resources.
Emerging trends in this area include:
Quantum Chemical Analysis: High-level quantum chemical calculations, such as density functional theory (DFT), are being used to analyze the conformational preferences of fluorinated pyrrolidines. These studies can elucidate the subtle stereoelectronic effects, like the gauche effect, that fluorine substitution induces, which in turn govern the molecule's three-dimensional shape and biological activity.
Predictive SAR Models: The development of quantitative structure-activity relationship (QSAR) models, powered by machine learning and deep learning algorithms, can help predict the biological activity of novel fluorinated pyrrolidine (B122466) derivatives. These models can identify key structural features associated with desired properties.
De Novo Design: Computational methods are being developed for the de novo design of proteins and other macromolecules that can bind specifically to small molecules. This approach could be used to design novel receptors or enzymes that interact with this compound, opening up new avenues for its application.
NMR Shift Prediction: Computational methods are also being used to accurately predict 19F NMR chemical shifts, which can aid in the identification and characterization of novel fluorinated compounds and their metabolites.
The integration of these advanced computational techniques will facilitate a more rational and efficient design cycle for new therapeutics and materials based on the fluorinated pyrrolidine scaffold.
Exploration of New Research Applications in Chemical Biology and Materials Science
While fluorinated pyrrolidines are well-established in medicinal chemistry, their unique properties are also attracting interest in other scientific fields. Future research will likely see an expansion of their applications beyond traditional drug discovery.
Potential new applications include:
Chemical Biology Probes: The introduction of fluorine can subtly alter the properties of bioactive molecules, making fluorinated pyrrolidines useful as probes to study biological systems. For example, they have been incorporated into selective inhibitors for enzymes like monoamine oxidase B (MAO-B) and carbonic anhydrases. Fluorinated pyronins have been synthesized for use in photochemically controlling mitochondrial biology.
PET Imaging Agents: The fluorine-18 isotope is a widely used positron emitter in positron emission tomography (PET). Developing efficient methods to incorporate 18F into pyrrolidine-based molecules could lead to new diagnostic agents for a variety of diseases, including cancer and neurodegenerative disorders.
Fluorinated Materials: The principles of fluorine chemistry are being applied to materials science to create novel polymers and other materials with desirable properties, such as thermal stability and hydrophobicity. Pyrrolidine-based fluorinated monomers could be used as building blocks for new functional polymers.
Peptide and Protein Engineering: Incorporating fluorinated proline analogs (such as 4-fluoroproline) into peptides and proteins can be used to control their conformation and enhance their stability. This has implications for protein engineering and the development of peptide-based therapeutics.
The versatility of the fluorinated pyrrolidine scaffold suggests that its utility will continue to grow as researchers in diverse fields explore its potential.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of fluorinated compounds often involves hazardous reagents and requires precise control over reaction conditions. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, efficiency, and scalability.
Future directions in this area involve:
Fluorination in Flow: Using flow microreactors for fluorination reactions allows for better temperature control and safer handling of reagents like DAST and Selectfluor®. This can lead to higher yields and selectivities compared to batch processes.
Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. This can dramatically increase the efficiency of multi-step syntheses of complex fluorinated pyrrolidines.
Automated Synthesis: Integrating flow reactors with automated platforms allows for high-throughput synthesis and optimization of reaction conditions. This is particularly valuable for creating libraries of fluorinated pyrrolidine analogs for screening in drug discovery programs.
The adoption of flow chemistry and automation will be a key enabler for the future development and application of this compound and other fluorinated heterocycles, making their synthesis safer, faster, and more efficient.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-1-benzyl-3-fluoropyrrolidine, and how is reaction progress monitored?
- Methodological Answer : A common approach involves nucleophilic substitution or transition-metal-catalyzed fluorination. For example, microwave-assisted synthesis (e.g., using DMF as a solvent and potassium carbonate as a base) can improve reaction efficiency. Reaction progress is typically monitored via TLC (e.g., silica gel plates, UV visualization) or LC-MS. Post-reaction workup includes extraction (ethyl acetate), washing (ammonium chloride), and purification via column chromatography .
Q. How is the stereochemical purity of this compound validated?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is used to resolve enantiomers. Complementary techniques include NMR to confirm fluorination position and optical rotation measurements. For diastereomeric analogs (e.g., (3R,4R)-difluoropyrrolidine derivatives), X-ray crystallography can resolve stereochemistry .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d or CDCl) to identify benzyl and fluoropyrrolidine signals. Fluorine-induced splitting patterns (e.g., coupling) are critical for structural confirmation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- Elemental Analysis : Combustion analysis to verify nitrogen and fluorine content .
Advanced Research Questions
Q. How can contradictory spectroscopic data for fluorinated pyrrolidine derivatives be resolved?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from dynamic effects or impurities. Strategies include:
- Variable Temperature (VT) NMR to assess conformational flexibility.
- 2D NMR (e.g., - HSQC) to resolve overlapping signals.
- Computational Modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
Q. What strategies optimize the yield of this compound in microwave-assisted synthesis?
- Methodological Answer : Key variables include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd or Cu) for selective fluorination.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature/Time Optimization : Microwave heating at 150–180°C for 12–24 hours balances yield and stereochemical integrity.
A comparative study of reaction conditions is shown below:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 75 | 90 |
| Microwave-Assisted | 93 | 95 |
| Catalyst-Free | 60 | 85 |
Data synthesized from multiple protocols .
Q. How does fluorination at the 3-position influence the reactivity of pyrrolidine in further functionalization?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation or cross-coupling). However, steric hindrance from the benzyl group may limit accessibility. Comparative studies with 2- or 4-fluorinated analogs show distinct regioselectivity in Suzuki-Miyaura reactions .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to assess shelf life .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from subtle differences in reagent purity or reaction scaling. Recommendations:
- Reproducibility Checks : Replicate protocols with identical reagents (e.g., ≥99% purity).
- Scale-Up Analysis : Compare yields at 1 mmol vs. 10 mmol scales to identify mass transfer limitations.
- Byproduct Profiling : LC-MS to detect side products (e.g., dehalogenated intermediates) .
Q. What role do computational methods play in resolving structural ambiguities of fluorinated pyrrolidines?
- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
